molecular formula C19H14ClN3O7 B254551 [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

Cat. No. B254551
M. Wt: 431.8 g/mol
InChI Key: JDXUNGGEDUTPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate, also known as CMAO-NI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves its ability to selectively bind to certain proteins. Specifically, [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate binds to the hydrophobic pockets of proteins, which can affect their activity and interactions with other proteins. This mechanism of action has been found to be particularly useful in the study of protein-protein interactions.
Biochemical and Physiological Effects:
[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been found to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to selectively bind to certain proteins. This can affect the activity and interactions of these proteins, which can have downstream effects on various biological processes. Additionally, [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been found to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate in lab experiments is its ability to selectively bind to certain proteins. This can provide valuable insights into the mechanisms of various biological processes. Additionally, [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been found to have antioxidant properties, which can help protect cells from oxidative damage. However, there are also some limitations to using [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate in lab experiments. For example, the synthesis method is relatively complex and has a relatively low yield. Additionally, the compound is relatively expensive, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate. One area of research could involve further exploring its mechanism of action and its effects on various biological processes. Additionally, researchers could investigate the potential therapeutic applications of [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate, particularly in the treatment of diseases that involve protein-protein interactions. Finally, researchers could explore alternative synthesis methods for [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate that could improve its yield and reduce its cost.

Synthesis Methods

The synthesis of [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate involves a multistep process that begins with the reaction of 4-chloro-2-methylaniline with ethyl 2-oxoacetate to form 2-(4-chloro-2-methylanilino)-2-oxoethyl acetate. This intermediate is then reacted with 4-nitrophthalic anhydride to form [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate. The overall yield of this synthesis method is approximately 35%.

Scientific Research Applications

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the study of protein-protein interactions. [2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has been shown to selectively bind to certain proteins, which can be used to study their interactions with other proteins. This can provide valuable insights into the mechanisms of various biological processes.

properties

Product Name

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

Molecular Formula

C19H14ClN3O7

Molecular Weight

431.8 g/mol

IUPAC Name

[2-(4-chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C19H14ClN3O7/c1-10-7-11(20)5-6-13(10)21-15(24)9-30-16(25)8-22-18(26)12-3-2-4-14(23(28)29)17(12)19(22)27/h2-7H,8-9H2,1H3,(H,21,24)

InChI Key

JDXUNGGEDUTPNP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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